molecular formula C17H23NO B5656579 N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

Cat. No.: B5656579
M. Wt: 257.37 g/mol
InChI Key: LARFULZADQISNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-1-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: This compound has a similar tetrahydronaphthalenyl group but differs in the acetamide moiety.

    N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: This compound features a benzamide group instead of the cyclohexanecarboxamide group.

    N-(5,6,7,8-tetrahydronaphthalen-1-yl)propionamide:

This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h6,10,12,14H,1-5,7-9,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARFULZADQISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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